molecular formula C8H9ClO B048549 (R)-1-(3-Chlorophenyl)ethanol CAS No. 120121-01-9

(R)-1-(3-Chlorophenyl)ethanol

Cat. No.: B048549
CAS No.: 120121-01-9
M. Wt: 156.61 g/mol
InChI Key: QYUQVBHGBPRDKN-ZCFIWIBFSA-N
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Description

®-1-(3-Chlorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9ClO It is characterized by the presence of a chlorine atom on the phenyl ring and a hydroxyl group attached to the first carbon of the ethyl chain

Synthetic Routes and Reaction Conditions:

    Asymmetric Reduction: One common method for preparing ®-1-(3-Chlorophenyl)ethanol involves the asymmetric reduction of 3-chloroacetophenone using chiral catalysts. This method ensures the selective formation of the ®-enantiomer.

    Grignard Reaction: Another approach involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-chloroacetophenone using chiral catalysts is often employed. This method is scalable and provides high yields of the ®-enantiomer.

Types of Reactions:

    Oxidation: ®-1-(3-Chlorophenyl)ethanol can be oxidized to form 3-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo further reduction to form the corresponding alkane, 3-chlorophenylethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products:

    Oxidation: 3-Chloroacetophenone.

    Reduction: 3-Chlorophenylethane.

    Substitution: 3-Chlorophenyl derivatives with various functional groups.

Scientific Research Applications

®-1-(3-Chlorophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on “®-1-(3-Chlorophenyl)ethanol”, it’s hard to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions that should be taken when handling organic compounds include avoiding inhalation or skin contact and not exposing the compound to heat or open flames .

Future Directions

The future directions for research on a compound like “®-1-(3-Chlorophenyl)ethanol” could include studying its synthesis, reactions, and potential applications. For example, it might be interesting to investigate whether this compound has any biological activity .

Comparison with Similar Compounds

    (S)-1-(3-Chlorophenyl)ethanol: The enantiomer of ®-1-(3-Chlorophenyl)ethanol, which may have different biological activities and properties.

    3-Chlorophenylethane: A reduced form of the alcohol, lacking the hydroxyl group.

    3-Chloroacetophenone: The oxidized form of the alcohol, used as an intermediate in various chemical syntheses.

Uniqueness: ®-1-(3-Chlorophenyl)ethanol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQVBHGBPRDKN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426207
Record name (R)-1-(3-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120121-01-9
Record name (R)-1-(3-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 85° C. After the mixture was cooled to room temperature, m-chloroacetophenone (0.8 mmol), i-propanol (2 mL) and a solution of potassium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (50 atm) at 10° C. The solvent was removed under reduced pressure, the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(m-chlorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Bacillus subtilis esterase (BsE) a promising biocatalyst for producing (R)-1-(3-Chlorophenyl)ethanol?

A1: BsE exhibits excellent enantioselectivity for the hydrolysis of m-substituted 1-phenylethanol acetates, consistently demonstrating an enantiomeric ratio (E) greater than 100 []. This high selectivity ensures the preferential formation of the desired (R)-enantiomer of 1-(3-Chlorophenyl)ethanol. Furthermore, BsE demonstrates a high tolerance for substrate concentrations, remaining effective even at 1 M concentration of m-substituted 1-phenylethanol acetates. This allows for efficient large-scale production, as evidenced by the successful synthesis of this compound with a space-time yield of 920 g per liter per day and 97% enantiomeric excess []. These characteristics make BsE a potentially ideal biocatalyst for producing optically active this compound.

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